4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been utilized in the synthesis of various derivatives showing significant biological activity. Al-Ebaisat (2015) explored the synthesis of Schiff base derivatives of this compound, demonstrating antimicrobial activities against bacteria and fungi, indicating its potential in developing new antimicrobial agents (Al-Ebaisat, 2015).
Structural and Spectroscopic Analysis
Studies by Mnguni and Lemmerer (2015) on 4-aminoantipyrine derivatives (a related structure) involved structural characterization using spectroscopic techniques, highlighting the significance of this compound in understanding hydrogen-bonding and structural motifs in chemical analysis (Mnguni & Lemmerer, 2015).
Chemical Synthesis and Application
Farag, Dawood, and Elmenoufy (2004) reported on the condensation reactions of 4-aminoantipyrine, producing derivatives with potential applications in various fields including chemical synthesis and material science (Farag, Dawood, & Elmenoufy, 2004).
Potential in Corrosion Inhibition
Research by Dohare et al. (2017) investigated pyrazole derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting metals, which is crucial for industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Antimicrobial and Anti-inflammatory Applications
Tirlapur and Noubade (2010) synthesized new pyrazole derivatives, evaluating their antimicrobial and analgesic activities. This suggests the compound's importance in medicinal chemistry (Tirlapur & Noubade, 2010).
Catalysis and Green Chemistry
Mosaddegh, Hassankhani, and Baghizadeh (2010) used cellulose sulfuric acid as a biodegradable catalyst for synthesizing bis(pyrazol-5-ols), demonstrating the compound’s role in promoting environmentally friendly chemical processes (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
properties
IUPAC Name |
4-amino-1-ethyl-5-methyl-2-phenylpyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-14-9(2)11(13)12(16)15(14)10-7-5-4-6-8-10/h4-8H,3,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCNUBZAROJBQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)N1C2=CC=CC=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556709 | |
Record name | 4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114682-26-7 | |
Record name | 4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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